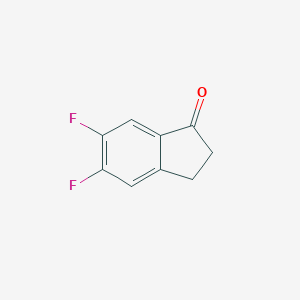

5,6-Difluoro-1-indanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJRTWXVMCRBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472079 | |

| Record name | 5,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161712-77-2 | |

| Record name | 5,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Difluoro 1 Indanone and Its Derivatives

Established Pathways for 1-Indanone (B140024) Core Synthesis

The creation of the 1-indanone scaffold is a cornerstone of organic synthesis, with several robust methods available to chemists. These pathways often involve the formation of a five-membered ring fused to a benzene (B151609) ring, incorporating a ketone functionality.

Intramolecular Friedel-Crafts Acylation and Cyclization

A foundational and widely employed method for synthesizing the 1-indanone core is the intramolecular Friedel-Crafts acylation. mdpi.combeilstein-journals.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. mdpi.com The process is generally promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA) or sulfuric acid. mdpi.combeilstein-journals.org

The mechanism involves the in-situ formation of an acylium ion from the carboxylic acid or acyl chloride derivative. This electrophilic species is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution reaction, leading to the formation of the fused ring system of 1-indanone. The choice of acid catalyst and reaction conditions can be crucial for the efficiency of the cyclization, especially when dealing with substituted aromatic rings. mdpi.com For instance, the direct dehydrative cyclization of 3-arylpropionic acids is considered more environmentally benign as it produces water as the only byproduct, though it can be more challenging than the cyclization of the more reactive acyl chlorides.

Recent advancements have focused on developing greener and more efficient catalytic systems. For example, metal triflates have been utilized as catalysts in ionic liquids under microwave irradiation to afford 1-indanones in good yields. mdpi.com Niobium pentachloride (NbCl₅) has also been shown to be an effective Lewis acid for this transformation, capable of promoting the reaction under mild conditions.

Palladium-Catalyzed Carbonylative Cyclization Approaches

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of complex molecules. Palladium-catalyzed carbonylative cyclization offers a versatile route to the 1-indanone core. These reactions typically involve the use of an aryl halide or triflate bearing an appropriately positioned alkene or other unsaturated moiety. In the presence of a palladium catalyst and a carbon monoxide (CO) source, a carbonyl group is incorporated during the cyclization process.

This methodology allows for the efficient and selective synthesis of 1-indanones from readily available starting materials under relatively mild conditions. The reaction proceeds through a series of steps involving oxidative addition of the aryl halide to the palladium(0) catalyst, CO insertion, migratory insertion of the unsaturated group, and reductive elimination to afford the 1-indanone product and regenerate the active catalyst.

Nickel-Catalyzed Reductive Cyclization Strategies

Nickel-catalyzed reactions have also been successfully applied to the synthesis of 1-indanones. One notable approach is the reductive cyclization of enones. This method offers high enantioselectivity when a chiral nickel catalyst is employed, providing access to optically active 1-indanone derivatives. The versatility of this strategy has been demonstrated in the synthesis of medically relevant compounds.

Rhodium-Catalyzed Asymmetric 1,4-Addition Methods

Rhodium-catalyzed asymmetric 1,4-addition reactions represent another powerful tool for the enantioselective synthesis of chiral 3-aryl-1-indanones. This method involves the intramolecular conjugate addition of an arylboronic acid derivative onto an α,β-unsaturated ketone precursor. The use of chiral phosphine (B1218219) ligands in conjunction with a rhodium catalyst allows for high levels of stereocontrol, leading to the formation of enantioenriched 1-indanone products. This approach is particularly valuable for the synthesis of chiral building blocks for pharmaceuticals and other bioactive molecules.

Silver Nitrate-Promoted Carbon-Carbon Coupling Reactions

Silver nitrate (B79036) has been utilized to promote carbon-carbon coupling reactions that can lead to the formation of 1-indanone derivatives. One such method involves the coupling of 1,3-indanedione monotosylhydrazones with arylboronic acids under microwave conditions. This approach provides a rapid and efficient route to 3-arylindan-1-ones.

Targeted Synthesis of 5,6-Difluoro-1-indanone and Fluorinated Indanone Precursors

The synthesis of this compound specifically relies on the strategic placement of fluorine atoms on the aromatic ring of a suitable precursor, followed by cyclization. The most common and direct approach involves the intramolecular Friedel-Crafts cyclization of 3-(3,4-difluorophenyl)propanoic acid.

The preparation of the key precursor, 3-(3,4-difluorophenyl)propanoic acid, can be achieved through various synthetic routes. One common method starts from 3,4-difluorobenzaldehyde. This aldehyde can be subjected to a condensation reaction, for example with malonic acid, to form 3-(3,4-difluorophenyl)propenoic acid. Subsequent reduction of the double bond, often through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, yields the desired 3-(3,4-difluorophenyl)propanoic acid.

Once the precursor is obtained, the final cyclization step to form this compound is typically carried out using a strong acid catalyst. Polyphosphoric acid (PPA) is a frequently used reagent for this transformation, promoting the intramolecular acylation at elevated temperatures. The reaction involves the protonation of the carboxylic acid, followed by the loss of water to form an acylium ion, which then undergoes electrophilic attack on the electron-rich difluorinated benzene ring. The regioselectivity of the cyclization is directed by the positions of the fluorine atoms on the aromatic ring, leading to the desired this compound isomer.

Selective Fluorination Techniques Applied to Indanone Scaffolds

The primary route to this compound does not typically involve the direct fluorination of an existing indanone. Instead, the difluoro substitution pattern is incorporated from the start, utilizing a difluorinated aromatic precursor. The most common and industrially scalable method is the intramolecular Friedel–Crafts acylation of a 3-(3,4-difluorophenyl)propanoic acid derivative. beilstein-journals.orgnih.gov

This process generally involves two key steps:

Activation of the Carboxylic Acid: The precursor, 3-(3,4-difluorophenyl)propanoic acid, is first converted to a more reactive acylating agent, typically the corresponding acid chloride. This is often achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Intramolecular Cyclization: The resulting acid chloride undergoes an intramolecular Friedel–Crafts acylation, where the electrophilic acyl group attacks the electron-rich difluorobenzene ring. This cyclization is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), to yield the this compound ring system. nih.gov

An alternative approach involves the use of strong acids like polyphosphoric acid (PPA) or triflic acid, which can facilitate the direct cyclization of the carboxylic acid without prior conversion to an acid chloride. d-nb.info The choice of acid and reaction conditions can be crucial for achieving high yields and avoiding side reactions.

While direct fluorination of the indanone aromatic ring is less common for this specific isomer, electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) have been used in tandem with other reactions, such as Nazarov cyclizations of α,β-unsaturated aryl ketones, to produce fluorine-containing indanone derivatives. beilstein-journals.org This highlights the possibility of introducing fluorine at various stages of synthesis, depending on the desired substitution pattern.

Derivatization and Functionalization Strategies Incorporating the this compound Moiety

Once synthesized, the this compound moiety serves as a versatile platform for constructing a wide array of complex molecules through reactions targeting its carbonyl group and α-methylene position.

Knoevenagel Condensation for Conjugated Systems

The Knoevenagel condensation is a cornerstone reaction for functionalizing the α-position of 1-indanones, leading to the formation of α,β-unsaturated ketones, often as precursors to compounds with interesting biological or photophysical properties. wikipedia.orgsigmaaldrich.com The reaction involves the condensation of the carbonyl group of this compound with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or an aromatic aldehyde. beilstein-journals.orgnih.gov

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the electrophilic carbonyl carbon of the indanone. A subsequent dehydration step eliminates a molecule of water to yield the conjugated product, for example, a 2-benzylidene-5,6-difluoro-1-indanone. beilstein-journals.org This extension of conjugation is a key strategy in the synthesis of functional dyes and pharmaceutical intermediates.

| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Product Type |

| This compound | Aromatic Aldehyde | Piperidine/Amine | 2-Benzylidene-5,6-difluoro-1-indanone |

| This compound | Malononitrile | Base (e.g., DBU) | 2-(Dicyanomethylene)-5,6-difluoro-1-indanone |

| This compound | Ethyl Cyanoacetate | Base | 2-(Cyano(ethoxycarbonyl)methylene)-5,6-difluoro-1-indanone |

Enantioselective Synthesis of Chiral Difluoroindanone Derivatives

The creation of chiral centers in molecules derived from this compound is of paramount importance for developing stereospecific drugs. Enantioselective methods focus on transforming the prochiral indanone into a chiral product with high enantiomeric excess. This can be achieved through various asymmetric catalytic reactions, including reductions, alkylations, and cycloadditions. rsc.org

One powerful strategy involves the asymmetric reduction of the ketone to a chiral alcohol using chiral catalysts. Another approach is the enantioselective alkylation or conjugate addition at the α- or β-positions of indanone derivatives. For instance, chiral phosphoric acids (CPAs) have been successfully employed as catalysts in cyclization reactions involving fluorinated indandiones to generate complex chiral spiro-heterocyclic compounds with excellent enantioselectivities. researchgate.net While this example involves a gem-difluoroindandione, the catalytic system demonstrates the potential for achieving high stereocontrol in reactions with fluorinated indanone scaffolds. The principles of using chiral ligands with metal catalysts or employing organocatalysts are broadly applicable to the this compound core to generate a variety of enantioenriched derivatives. rsc.orgnih.gov

| Reaction Type | Substrate | Chiral Catalyst/Reagent | Product Class |

| Asymmetric Reduction | This compound | Chiral Ruthenium or Rhodium Complexes | Chiral 5,6-Difluoro-1-indanol |

| Asymmetric Aldol Reaction | This compound | Proline or its derivatives | Chiral α-(Hydroxyalkyl)-5,6-difluoro-1-indanone |

| Asymmetric Michael Addition | 2-Ene-5,6-difluoro-1-indanone | Chiral Organocatalysts (e.g., diarylprolinol ethers) | Chiral 2-Substituted-5,6-difluoro-1-indanone |

Annulation Reactions for Fused and Spiro Framework Construction

Annulation reactions, which involve the formation of a new ring onto an existing structure, are powerful tools for rapidly increasing molecular complexity. The 1-indanone scaffold is an excellent substrate for such transformations, enabling the construction of intricate fused and spirocyclic systems. rsc.orgnih.govscispace.com These strategies can be applied to this compound to access novel polycyclic architectures.

Fused Frameworks: A variety of methods have been developed to build additional rings onto the indanone core. These include:

Ring Expansion: Rhodium-catalyzed insertion of alkynes or ethylene (B1197577) into the C-C bond of the indanone can expand the five-membered ring to form fused seven-membered benzocycloheptenones. nih.gov

[5+2] Cycloadditions: The reaction between indanones and internal alkynes, catalyzed by rhodium, can lead to richly decorated benzocycloheptenones. nih.gov

Domino Reactions: Manganese-catalyzed domino reactions of indanone derivatives with terminal alkynes can afford fused tricyclic scaffolds containing all-carbon quaternary centers. nih.gov

Heterocycle Formation: Condensation reactions with appropriate partners can build fused heterocyclic rings. For example, reacting 2-arylidene-1-indanones with 6-aminopyrimidines can yield indeno-fused pyridopyrimidine scaffolds. scispace.com

Spiro Frameworks: Spirocycles, which feature a single atom as the junction of two rings, are of great interest due to their unique three-dimensional structures. The carbonyl carbon of this compound is an ideal anchor point for constructing spirocyclic systems. Methodologies include:

Multi-component Reactions: Acid-promoted annulation reactions between indandiones (derived from indanones) and heterocyclic ketene (B1206846) aminals have been used to synthesize novel spiro-imidazo pyridine-indene derivatives. nih.gov

Hetero-Diels-Alder Reactions: Diastereoselective oxa-hetero-Diels-Alder reactions between indane-1,3-dione and vinyl-chromene derivatives can produce spiro indanone fused pyrano[3,2-c]chromenes, which possess a quaternary stereocenter. semanticscholar.org

These annulation strategies demonstrate the immense potential of this compound as a building block for creating diverse and complex molecular frameworks for various applications.

Reaction Mechanisms and Chemical Reactivity of 5,6 Difluoro 1 Indanone

Intramolecular Reactivity Profiles of 5,6-Difluoro-1-indanone

Intermolecular Reaction Dynamics with Nucleophilic and Electrophilic Reagents

The chemical behavior of this compound in the presence of external reagents is dictated by the electrophilic and nucleophilic centers within the molecule. The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate, which is a potent nucleophile.

The primary documented intermolecular reactions involve electrophilic attack on the enol or enolate form of the indanone. The fluorine atoms on the aromatic ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Consequently, reactions with electrophiles tend to occur at the α-carbon position.

A key example of this reactivity is the bromination of this compound. Under acidic conditions (in acetic acid), the compound undergoes α-monobromination. mdpi.comnih.gov This proceeds through an acid-catalyzed enolization, where the enol form attacks molecular bromine. In contrast, under basic conditions (in the presence of potassium hydroxide), the reaction yields the α,α-dibrominated product. mdpi.comnih.gov This is because the base promotes the formation of the enolate, which reacts with bromine. The initial α-bromo product is even more acidic, facilitating the rapid removal of the second proton and subsequent reaction to form the dibromo derivative. mdpi.com Aromatic bromination was not observed under these conditions. mdpi.com

Regioselective Halogenation Studies: Bromination of this compound

The halogenation of this compound has been studied with a focus on regioselectivity, providing clear insights into how reaction conditions direct the position of substitution. The presence of the electron-withdrawing fluorine substituents on the benzene (B151609) ring significantly deactivates it, making electrophilic substitution on the aromatic portion of the molecule unfavorable. mdpi.com Instead, the reactivity is channeled exclusively to the α-carbon position adjacent to the carbonyl group.

Under acidic conditions using bromine in acetic acid at room temperature, this compound is selectively converted to 2-bromo-5,6-difluoroindan-1-one (B1641384) with a yield of 65%. mdpi.com

Conversely, when the reaction is performed under basic conditions with bromine and potassium hydroxide (B78521) (KOH), a different outcome is observed. These conditions facilitate the formation of 2,2-dibromo-5,6-difluoroindan-1-one, which is isolated in 84% yield. mdpi.com The reaction proceeds regioselectively with no evidence of aromatic ring bromination. mdpi.com

The distinct outcomes of these reactions highlight the precise control that can be exerted over the halogenation of this molecule. The choice between acidic and basic conditions allows for the selective synthesis of either the mono- or di-brominated product at the α-position.

Table 1: Regioselective Bromination of this compound This table summarizes the outcomes of the bromination of this compound under different reaction conditions, based on data from Choi & Ma (2007). mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| This compound | Br₂ in Acetic Acid, Room Temp. | 2-Bromo-5,6-difluoroindan-1-one | 65% |

| This compound | Br₂ in KOH | 2,2-Dibromo-5,6-difluoroindan-1-one | 84% |

Mechanistic Investigations of Catalyzed Derivatization Reactions

While the broader class of 1-indanones is known to participate in a variety of catalyzed reactions—including palladium-catalyzed Suzuki-Miyaura cross-couplings, rhodium-catalyzed cycloadditions, and nickel-catalyzed reductive cyclizations—specific mechanistic studies detailing these types of catalyzed derivatizations for this compound are not widely reported in the examined literature. researchgate.netorganic-chemistry.org The presence of the difluoro substitution pattern can influence the electronic properties of the molecule, potentially altering its reactivity in catalyzed processes compared to non-fluorinated or other substituted indanones. However, without specific studies on this substrate, discussions of reaction mechanisms would be speculative.

Advanced Characterization and Spectroscopic Analysis in 5,6 Difluoro 1 Indanone Research

Comprehensive Spectroscopic Techniques for Structural Elucidation

The structural confirmation of 5,6-Difluoro-1-indanone, a molecule with the chemical formula C₉H₆F₂O, relies on a combination of spectroscopic methods. nih.govchemuniverse.com Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework and the position of fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic protons on the five-membered ring and the aromatic protons. The aliphatic protons adjacent to the carbonyl group and the benzene (B151609) ring appear as multiplets in the range of δ 2.7-3.2 ppm. The aromatic protons show signals that are split due to coupling with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments, including the characteristic signal for the carbonyl carbon (C=O) typically found downfield (>190 ppm), signals for the aromatic carbons, and the aliphatic carbons.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an indispensable tool. nih.gov It provides direct evidence of the fluorine environments, and their coupling with nearby protons and carbon atoms helps to definitively establish their positions on the aromatic ring.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1720 cm⁻¹. Additional bands corresponding to C-F stretching and aromatic C=C stretching further confirm the structure.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. The high-resolution mass spectrum provides the exact mass of the molecule, confirming its elemental composition. nih.gov The fragmentation pattern under techniques like Collision-Induced Dissociation (CID) can reveal the loss of stable fragments such as CO and HF, which is consistent with the indanone structure. nih.gov

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Multiplets (aliphatic), complex patterns (aromatic) | Confirms proton environments and H-F coupling |

| ¹⁹F NMR | Distinct signals for each fluorine atom | Directly probes the fluorine environments nih.gov |

| IR Spectroscopy | Strong absorption band ~1710 cm⁻¹ | Indicates presence of a ketone (C=O) group |

| Mass Spectrometry | Molecular Ion Peak (m/z) at ~168.04 | Confirms molecular weight and formula C₉H₆F₂O nih.gov |

Solid-State Structural Analysis via Crystallographic Methods for this compound Derivatives

In the crystal lattice of such derivatives, the molecular packing is dictated by a network of intermolecular interactions. For this compound, the following interactions are anticipated:

C—H···O Hydrogen Bonds: Interactions between the hydrogen atoms of the indanone core and the carbonyl oxygen of neighboring molecules are expected, forming herringbone packing motifs. researchgate.net

C—H···F Interactions: The fluorine atoms can act as weak hydrogen bond acceptors, interacting with hydrogen atoms on adjacent molecules. researchgate.net

π-π Stacking: Offset face-to-face stacking of the aromatic rings is a likely packing feature, contributing to the stability of the crystal structure. researchgate.net

The precise arrangement and strength of these interactions influence the material's bulk properties, such as its melting point and solubility.

| Structural Feature | Description |

|---|---|

| Ring Conformation | The fused ring system is expected to be largely planar. |

| Intermolecular Interactions | Dominated by C—H···O, C—H···F, and π-π stacking interactions. |

| Packing Motif | Likely to form sheet-like or herringbone structures in the solid state. |

Application of Advanced Analytical Techniques in Organic Electronic Materials Research

This compound serves as an important intermediate in the synthesis of novel organic electronic materials, particularly liquid crystals. researchgate.net Its derivatives, such as 2-phenyl-5,6-difluoro-1H-indenes, are designed to exhibit specific physical properties like high birefringence (Δn) and large dielectric anisotropy (Δε), which are crucial for applications in display technologies. researchgate.net

The development of these materials involves a combination of theoretical calculations and advanced analytical measurements.

Computational Modeling: Before synthesis, theoretical calculations are often used to predict the molecular properties (e.g., dipole moment, polarizability) of the target indene (B144670) derivatives to estimate their potential Δn and Δε values. researchgate.net

Purity Analysis: The performance of the final liquid crystal material is highly dependent on the purity of the this compound precursor. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for quality control to ensure the absence of impurities that could disrupt the liquid crystalline phases.

Electro-Optical Characterization: Once the final liquid crystal compounds are synthesized from the indanone intermediate, their key performance metrics are measured. This involves specialized techniques to determine the nematic-isotropic transition temperature, birefringence at various wavelengths, and dielectric constants, which are then used to calculate the dielectric anisotropy. researchgate.net

The analytical characterization of both the this compound precursor and its final derivatives is therefore a critical aspect of research into new organic electronic materials.

| Technique | Purpose | Relevance |

|---|---|---|

| HPLC / GC-MS | Purity assessment of the indanone precursor | Ensures high performance and stability of the final material |

| Computational Chemistry | Prediction of electro-optical properties | Guides the design of new liquid crystal molecules researchgate.net |

| Differential Scanning Calorimetry (DSC) | Measurement of phase transition temperatures | Determines the operating temperature range of the liquid crystal |

| Abbe Refractometry / Ellipsometry | Measurement of birefringence (Δn) | Crucial parameter for display applications researchgate.net |

| Dielectric Spectroscopy | Measurement of dielectric anisotropy (Δε) | Determines the switching voltage of the liquid crystal display researchgate.net |

Computational Chemistry and Theoretical Investigations of 5,6 Difluoro 1 Indanone

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a foundational method for studying the electronic structure of molecules. For complex organic molecules incorporating the 5,6-difluoro-1-indanone moiety, DFT calculations, often using functionals like B3LYP or M062X with a 6-31G(d,p) basis set, are employed to optimize molecular geometries and analyze electronic properties. acs.orgacs.orgresearchgate.net Time-Dependent DFT (TD-DFT) is subsequently used to investigate the excited-state properties, providing insights into optical absorption. acs.orgacs.org

The electronic structure of molecules containing the this compound unit is significantly influenced by its strong electron-accepting nature. In the design of A₂-D-A₁-D-A₂ type non-fullerene acceptors, this moiety serves as the terminal acceptor (A₂). acs.org Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding charge transfer characteristics.

Computational studies show that the LUMO of these complex molecules is predominantly localized on the central acceptor core and the this compound end-caps. This localization indicates the molecule's capacity to accept electrons. The presence of the fluorine atoms enhances the electron-withdrawing capability of the indanone group, thereby lowering the LUMO energy level. A lower LUMO level is desirable for efficient electron injection in organic solar cells. The HOMO, conversely, is typically distributed along the conjugated donor backbone of the molecule. acs.orgacs.org

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (Eg), is a key parameter determining the molecule's electronic and optical properties. A smaller gap generally leads to a red-shift in the absorption spectrum, allowing the molecule to harvest more light from the solar spectrum. acs.org The strategic use of this compound as an end-cap helps to systematically tune these energy levels to achieve narrower band gaps. acs.orgacs.org

Table 1: FMO Properties of a Reference NFA (NTIC) with a this compound-derived End-Cap (Data sourced from a computational study on non-fullerene acceptors) acs.org

| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |

| NTIC (Reference) | -5.562 | -3.420 | 2.141 |

This interactive table shows the calculated frontier molecular orbital energies for a reference molecule (NTIC) which utilizes a derivative of this compound as its end-cap group. The values were computed using the B3LYP/6-31G(d,p) level of theory.

TD-DFT is the primary computational tool for simulating the UV-Vis absorption spectra of molecules. These simulations predict the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f) of electronic transitions. acs.orgacs.org For large organic molecules terminated with this compound, the primary absorption band corresponds to an intramolecular charge transfer (ICT) from the electron-rich donor core to the electron-accepting end-caps. researchgate.net

Simulations reveal that modifying the molecular structure, such as extending the conjugated system while retaining the this compound end-caps, can lead to a bathochromic (red) shift in λmax. acs.org This shift is highly desirable for organic photovoltaic applications as it enables the absorption of lower-energy photons. acs.orgacs.org The strong electron-withdrawing nature of the indanone unit is crucial for achieving this strong ICT character and pushing absorption into the near-infrared (NIR) region. acs.org

Table 2: Simulated Optical Properties of a Reference NFA (NTIC) with a this compound-derived End-Cap (Data sourced from a TD-DFT study in a chloroform (B151607) solvent model) acs.org

| Molecule | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| NTIC (Reference) | 742.00 | 1.67 | 2.90 |

This interactive table presents the simulated optical properties for the reference molecule NTIC. The data highlights the molecule's strong absorption in the visible-to-NIR range, a characteristic enhanced by the this compound derived end-groups.

Efficient charge transport is essential for high-performing organic electronic devices. A key parameter evaluated computationally is the reorganization energy (λ), which quantifies the energy required for geometric relaxation during a charge transfer event. It consists of internal (molecular geometry change) and external (environmental polarization) components. acs.org Lower reorganization energy values are indicative of faster charge transfer rates and better charge mobility. researchgate.net

Calculations are performed for both hole (λh) and electron (λe) transport. For non-fullerene acceptors, the this compound end-caps play a role in creating a rigid structure that can help minimize the reorganization energy upon electron gain and loss. arizona.eduresearchgate.net Computational studies on molecules incorporating this unit have shown that structural modifications can fine-tune both λh and λe, with the goal of achieving low values for both to facilitate balanced charge transport. acs.org

Table 3: Calculated Reorganization Energies of a Reference NFA (NTIC) with a this compound-derived End-Cap (Data sourced from a DFT study at the B3LYP/6-31G(d,p) level) acs.org

| Molecule | λe (eV) | λh (eV) |

| NTIC (Reference) | 0.0049 | 0.056 |

This interactive table displays the calculated electron and hole reorganization energies for the NTIC reference molecule. The low values suggest potentially efficient charge transport properties, partly attributable to the structural influence of the end-cap units.

Prediction and Elucidation of Reaction Mechanisms through Computational Modeling

Based on the available search results, there are no specific studies that utilize computational modeling to predict or elucidate the reaction mechanisms involving this compound. While the compound is used in syntheses such as Knoevenagel condensation to create larger molecules, detailed computational investigations of the mechanisms of these specific reactions were not found. researchgate.net

Applications of 5,6 Difluoro 1 Indanone in Advanced Functional Materials

Non-Fullerene Acceptors (NFAs) in Organic Photovoltaic Cells

The field of organic photovoltaics (OPVs) has seen a significant leap in power conversion efficiencies (PCEs), largely driven by the development of non-fullerene acceptors (NFAs). These materials have overcome many of the limitations associated with traditional fullerene-based acceptors, such as weak absorption in the visible spectrum and limited tunability of energy levels. 5,6-Difluoro-1-indanone has been extensively utilized as an electron-accepting end-group in the molecular design of high-performance NFAs, contributing to enhanced device performance and stability.

Molecular Design Principles for High-Performance Electron Acceptors

The design of high-performance NFAs often follows an A-D-A (acceptor-donor-acceptor) or A-DA'D-A architecture, where a central electron-donating core is flanked by electron-withdrawing end-groups. The this compound moiety, often in its dicyanomethylene-functionalized form (IC-2F), serves as a potent terminal acceptor unit.

Key molecular design principles involving this compound include:

Tuning of Energy Levels: The strong electron-withdrawing capacity of the fluorinated indanone end-group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the NFA. This is crucial for achieving a sufficient energy offset with the Highest Occupied Molecular Orbital (HOMO) of the donor material, which facilitates efficient exciton dissociation into free charge carriers.

Broadening of Absorption Spectra: The introduction of this compound as an end-cap can induce a redshift in the absorption spectrum of the NFA, enabling the photovoltaic device to harvest a larger portion of the solar spectrum. This is often attributed to enhanced intramolecular charge transfer (ICT) between the donor core and the acceptor end-groups.

Enhancing Intermolecular Interactions: Fluorination can promote favorable intermolecular interactions, such as π-π stacking, which are essential for efficient charge transport within the active layer of the solar cell. This can lead to the formation of well-ordered molecular packing and improved charge carrier mobility.

The table below illustrates how the introduction of this compound based end-groups affects the key properties of NFAs.

| NFA Name | Donor Core | End-Group | LUMO (eV) | Optical Bandgap (eV) |

| PTT-IC | Thieno[3,2-b]thiophene-fused naphthalene | 1,1-dicyanomethylene-3-indanone (IC) | -3.73 | 1.58 |

| PTT-2FIC | Thieno[3,2-b]thiophene-fused naphthalene | 5,6-difluoro-1,1-dicyanomethylene-3-indanone (2FIC) | -3.85 | 1.48 |

This table provides an interactive comparison of how fluorination on the end-group impacts the electronic properties of non-fullerene acceptors.

Influence of Fluorination on Photovoltaic Device Performance and Stability

Improved Fill Factor (FF): The fill factor is a measure of the "squareness" of the J-V curve and reflects the efficiency of charge extraction. Fluorination can lead to improved molecular packing and optimized blend morphology in the active layer, which in turn reduces charge recombination and enhances the fill factor.

Increased Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making fluorinated organic materials more resistant to chemical and photochemical degradation. This inherent stability of the this compound moiety contributes to the enhanced operational lifetime of OPV devices.

The following table summarizes the photovoltaic performance of devices based on fluorinated and non-fluorinated NFAs.

| NFA | Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PTT-IC | PBDB-T | 0.99 | 12.58 | 0.59 | 7.39 |

| PTT-2FIC | PBDB-T | 0.87 | 18.26 | 0.65 | 10.40 |

This interactive table showcases the impact of fluorination on the key performance metrics of organic photovoltaic devices.

Structure-Property Relationships in Donor-Acceptor Systems

The interplay between the molecular structure of the this compound-containing NFA and the chosen donor material is critical for achieving high-performance OPVs. The compatibility of their energy levels, absorption spectra, and molecular packing tendencies dictates the ultimate device efficiency.

Key aspects of these structure-property relationships include:

Energy Level Alignment: For efficient charge transfer, the LUMO of the NFA must be lower than the LUMO of the donor, and the HOMO of the NFA should be lower than the HOMO of the donor to suppress charge recombination. The tunability of the LUMO level of NFAs through the use of this compound allows for fine-tuning this alignment with a variety of donor polymers.

Complementary Absorption: The ideal donor-acceptor pair should have complementary absorption spectra to maximize light harvesting across the solar spectrum. NFAs incorporating this compound often exhibit absorption in the near-infrared region, which complements the absorption of many wide-bandgap donor polymers that primarily absorb in the visible region.

Blend Morphology: The nanoscale morphology of the donor-acceptor blend is crucial for efficient exciton dissociation and charge transport. The fluorination of the NFA can influence its miscibility with the donor polymer, leading to the formation of an optimal bicontinuous interpenetrating network that provides large interfacial areas for charge separation and continuous pathways for charge collection at the electrodes.

Exploration of this compound in Other Organic Electronic Devices

While the application of this compound has been most prominent in the field of organic photovoltaics, its unique electronic properties suggest potential for its use in other organic electronic devices. However, based on currently available scientific literature, its exploration in areas such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors is not as extensively documented.

The strong electron-accepting nature of the this compound moiety could theoretically be beneficial for developing n-type semiconductors for OFETs. Similarly, its influence on molecular energy levels could be exploited in the design of host or electron-transport materials in OLEDs. Nevertheless, dedicated research focusing on the synthesis and characterization of this compound-based materials specifically for these applications appears to be limited at present. This remains an area with potential for future investigation and development.

Biological and Medicinal Chemistry Research Involving 5,6 Difluoro 1 Indanone

5,6-Difluoro-1-indanone as a Core Motif in Drug Discovery and Development

The 1-indanone (B140024) scaffold is a versatile and privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The successful development of the Alzheimer's disease medication donepezil, which contains an indanone moiety, has spurred significant scientific interest in this chemical class for the treatment of neurological disorders. The indanone structure is recognized for its ability to interact with various biological targets, and its derivatives have been explored for a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.

The introduction of two fluorine atoms at the 5 and 6 positions of the indanone ring creates this compound, a core motif with enhanced potential for drug development. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Consequently, this compound serves as a valuable starting point for the synthesis of novel therapeutic agents with potentially improved efficacy, metabolic stability, and bioavailability. Its structural rigidity and the specific electronic modifications imparted by the fluorine atoms make it an attractive template for designing targeted inhibitors and modulators of various enzymes and receptors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies on a broad series of this compound derivatives are not extensively documented in publicly available research, general principles from related indanone analogs can be extrapolated. For instance, in a series of 2-benzylidene-1-indanone derivatives, substitutions on both the indanone ring and the benzylidene moiety were found to significantly impact their anti-inflammatory activity. This suggests that modifications to the this compound core, such as the introduction of different side chains or functional groups, would likely lead to a range of biological activities.

Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics

The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile. The presence of fluorine can significantly alter a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins.

The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can make the molecule more resistant to metabolic degradation by enzymes such as cytochrome P450. This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug. Furthermore, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

Modulation of Lipophilicity and Electronic Properties for Receptor Interactions

The electronegativity of fluorine can alter the electron distribution within a molecule, influencing its pKa, dipole moment, and chemical reactivity. These electronic effects can impact how a drug molecule interacts with its biological target. For instance, fluorine can modulate the strength of hydrogen bonds and other non-covalent interactions within a receptor's binding pocket, potentially leading to increased binding affinity and potency.

Lipophilicity is a crucial parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. The addition of fluorine atoms generally increases a molecule's lipophilicity. This can be advantageous for enhancing membrane permeability and cellular uptake. However, excessive lipophilicity can also lead to poor solubility and non-specific binding. Therefore, the degree of fluorination must be carefully optimized to achieve the desired balance of properties for effective receptor interaction and favorable pharmacokinetics.

Pharmacological Activities of this compound Derivatives

Derivatives of the broader 1-indanone class have demonstrated a wide array of pharmacological activities, providing a strong rationale for the investigation of this compound analogs.

Neuroprotective and Central Nervous System Applications

The indanone scaffold is a key feature in the development of agents for neurodegenerative diseases. nih.gov Indanone derivatives have been shown to possess neuroprotective properties and can modulate the activity of enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of various neurological disorders. nih.gov Given that fluorine substitution can enhance brain penetration, this compound derivatives are promising candidates for the development of new treatments for conditions like Alzheimer's and Parkinson's disease.

One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), to increase the levels of the neurotransmitter acetylcholine in the brain. The indanone core is a well-established pharmacophore for AChE inhibition, as exemplified by donepezil.

Research on various indanone derivatives has demonstrated their potential as potent cholinesterase inhibitors. For example, a series of indanone derivatives containing aminopropoxy benzyl/benzylidene moieties showed significant inhibitory activity against both AChE and butyrylcholinesterase (BChE). While specific data for this compound derivatives is limited, the foundational indanone structure provides a strong basis for their potential as effective cholinesterase inhibitors. The electronic properties conferred by the fluorine atoms could further enhance their binding to the active site of these enzymes.

To illustrate the potential for cholinesterase inhibition within the broader indanone class, the following table presents data for a series of 5,6-dimethoxy-1-indanone derivatives coupled with substituted pyridines. It is important to note that this data is for compounds with a dimethoxy substitution, not difluoro, but it serves to demonstrate the amenability of the indanone scaffold to modifications that yield potent cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Selected 5,6-Dimethoxy-1-indanone Derivatives This table is for illustrative purposes to show the potential of the indanone scaffold and does not represent data for this compound derivatives.

| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 4a | 4-Chlorophenyl | 1.54 | 2.31 |

| 4b | 4-Bromophenyl | 1.32 | 1.98 |

| 4c | 4-Fluorophenyl | 1.87 | 2.55 |

| 4d | 4-Nitrophenyl | 2.11 | 3.01 |

| 4e | 4-Methoxyphenyl | 1.21 | 1.89 |

Modulation of Monoamine Oxidases (MAO-A and MAO-B)

Research into the 1-indanone scaffold has identified it as a promising framework for the development of monoamine oxidase (MAO) inhibitors. nih.gov MAOs are enzymes crucial in the metabolism of amine neurotransmitters, and their inhibition can be a therapeutic strategy for neurodegenerative and neuropsychiatric conditions like Parkinson's disease and depression. beilstein-journals.org

Studies have shown that derivatives of 1-indanone can act as potent and selective inhibitors of MAO-B, with some also exhibiting significant MAO-A inhibition. beilstein-journals.org Specifically, C6-substituted 1-indanones have been highlighted as effective and selective MAO-B inhibitors. beilstein-journals.org While the broader class of indanone derivatives has demonstrated the ability to modulate both MAO-A and MAO-B, specific research detailing the inhibitory activity of this compound on these enzymes is not extensively documented in the currently available literature. nih.gov The focus has been on other substituted indanones, such as 5-methoxyindanone derivatives, which have been investigated as dual inhibitors of acetylcholinesterase (AChE) and MAO-B. mdpi.com

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| 1-Indanone Derivatives | MAO-A and MAO-B | C6-substituted derivatives are potent and selective MAO-B inhibitors; some homologues also inhibit MAO-A. | beilstein-journals.org |

| 5-Methoxyindanone Derivatives | AChE and MAO-B | Investigated as dual-targeting ligands for potential use in neurodegenerative diseases. | mdpi.com |

Ligands for Misfolded α-Synuclein Aggregates in Synucleinopathies

The aggregation of misfolded α-synuclein is a key pathological feature of synucleinopathies, including Parkinson's disease. researchgate.net Consequently, the development of ligands that can bind to these aggregates is a significant goal for diagnostic imaging and therapeutic intervention. nih.gov The 1-indanone scaffold has been identified as a promising starting point for designing such ligands. nih.govd-nb.info

Research has led to the rational design and synthesis of various 1-indanone and 1,3-indandione derivatives. nih.gov In vitro studies have demonstrated that some of these derivatives can bind to α-synuclein fibrils with high affinity and selectivity over other protein aggregates like amyloid-β and tau fibrils. nih.gov For instance, two lead compounds from one study exhibited binding constants (Kd) of 9.0 nM and 18.8 nM for α-synuclein fibrils. nih.gov

While direct studies on this compound as a ligand for α-synuclein aggregates are limited, a closely related compound, (E)-5,7-Difluoro-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylidene)-2,3-dihydro-1H-inden-1-one, has been synthesized from 5,7-difluoro-1-indanone for this purpose. d-nb.inforesearchgate.net This indicates that difluorinated indanone structures are of interest in this research area. However, specific binding affinity data for this compound itself is not detailed in the available literature.

| Compound Class/Derivative | Target | Key Findings | Reference |

|---|---|---|---|

| 1-Indanone Derivatives | Misfolded α-synuclein aggregates | Show desirable properties for the biological evaluation of α-synucleinopathies. | nih.govd-nb.info |

| Specific 1-Indanone Lead Compounds | α-synuclein fibrils | Demonstrated high binding affinity with Kd values of 9.0 nM and 18.8 nM. | nih.gov |

| (E)-5,7-Difluoro-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylidene)-2,3-dihydro-1H-inden-1-one | α-synuclein aggregates | Synthesized from a difluoro-1-indanone precursor for evaluation as a potential ligand. | d-nb.inforesearchgate.net |

Antimicrobial Efficacy Investigations

The 1-indanone core structure has served as a scaffold for the development of compounds with potential antimicrobial properties. beilstein-journals.org

Derivatives of 1-indanone have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. beilstein-journals.org For example, a series of isoxazole fused 1-indanones were tested against various bacterial and fungal strains. beilstein-journals.org While the general class of fluorinated organic compounds is known to often exhibit enhanced biological activities, including antimicrobial effects, specific studies focusing on the antibacterial and antifungal properties of this compound are not prominently featured in the reviewed scientific literature. Research has often focused on more complex derivatives, such as novel derivatives of 5,6-dimethoxy-1-indanone, which have shown promising antibacterial activity. researchgate.net

The 1-indanone scaffold has also been investigated for its potential in developing antiviral agents. beilstein-journals.org A comprehensive review indicates that 1-indanone derivatives have been noted for their potential antiviral applications. beilstein-journals.org Specifically, thiosemicarbazone derivatives of 1-indanone, such as those derived from 5,6-dimethoxy-1-indanone, have been investigated for their activity against the Hepatitis C virus (HCV). nih.govresearchgate.net These studies have shown that such derivatives can potently suppress HCV replication in cell-based assays. nih.govresearchgate.net While the potential for antiviral activity exists within the broader class of 1-indanone derivatives, there is a lack of specific published research on the anti-HIV or anti-HCV activity of this compound itself. nih.govresearchgate.net

Anticancer and Antiproliferative Mechanisms

The 1-indanone structure is a component of various compounds investigated for their anticancer and antiproliferative effects. beilstein-journals.org

One of the key mechanisms through which certain anticancer agents exert their effects is by modulating microtubule dynamics. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org A study on a fluorinated benzylidene indanone derivative demonstrated its ability to act as a microtubule destabilizer. nih.gov This compound was found to bind to the colchicine binding pocket on tubulin, leading to a disruption of microtubule dynamics and subsequent cell cycle arrest in the G2/M phase. nih.gov While this highlights the potential of the fluorinated indanone scaffold in cancer chemotherapy through the modulation of microtubules, direct evidence of this compound's activity in this regard is not specifically available. nih.gov

| Compound/Derivative | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| Fluorinated Benzylidene Indanone | Modulation of microtubule dynamics | Acts as a microtubule destabilizer, leading to G2/M phase cell cycle arrest. | nih.gov |

Unraveling the Therapeutic Potential of this compound in Medicinal Chemistry

The chemical compound this compound is emerging as a significant scaffold in medicinal chemistry, with its derivatives demonstrating a wide range of pharmacological activities. Researchers are actively exploring its potential in developing novel therapeutic agents for various conditions, including cancer, inflammation, pain, and bacterial infections. This article delves into the biological and medicinal chemistry research surrounding this compound, focusing on its antiangiogenic effects, induction of cell cycle arrest, anti-inflammatory and analgesic properties, muscle relaxant activity, and its role as an inhibitor of key enzymes such as dual-specificity phosphatase (DUSP) and MenE.

Antiangiogenic Effects via VEGF and HIF-α Down-regulation

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Key regulators of this process include Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α). The inhibition of these pathways is a promising strategy in cancer therapy. While direct studies on the antiangiogenic effects of this compound are limited, the broader class of indanone derivatives has shown potential in this area. For instance, some natural indanones have been observed to inhibit the hypoxia-induced activation of VEGF. rsc.org Further research is necessary to specifically elucidate the role of the 5,6-difluoro substitution pattern of the indanone core in modulating the VEGF and HIF-1α signaling pathways and its subsequent impact on angiogenesis.

Induction of Cell Cycle Arrest

The regulation of the cell cycle is a fundamental process, and its disruption is a hallmark of cancer. Inducing cell cycle arrest in cancer cells is a key mechanism of action for many chemotherapeutic agents. Research into various compounds has demonstrated the ability to halt cell cycle progression at different phases, such as the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). While specific studies on this compound's effect on the cell cycle are not yet prevalent, the general class of indanone derivatives has been investigated for its antiproliferative activities, which often involve cell cycle modulation. plos.orgnih.govmdpi.com The potential of this compound to induce cell cycle arrest warrants further investigation to determine its specific mechanisms and therapeutic applicability in oncology.

Anti-inflammatory and Analgesic Properties

A significant area of investigation for this compound derivatives is in the management of inflammation and pain. A notable example is the compound (E)-2-(4,6-difluoro-1-indanylidene)acetamide, a derivative of this compound, which has demonstrated potent anti-inflammatory and analgesic activities. nih.govacs.org The development of this compound was a result of the rational design of rigid cyclic analogues of cinnamamide. acs.org Studies on various 2-benzylidene-1-indanone derivatives have further highlighted the anti-inflammatory potential of this scaffold, with compounds showing inhibition of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govnih.gov The structure-activity relationship (SAR) studies of these derivatives provide valuable insights into the chemical modifications that can enhance their anti-inflammatory and analgesic efficacy.

Muscle Relaxant Activity

In addition to its anti-inflammatory and analgesic effects, (E)-2-(4,6-difluoro-1-indanylidene)acetamide has also been identified as a potent, centrally acting muscle relaxant. nih.govacs.org This discovery stemmed from the design of rigid analogues of known muscle relaxants. The development of this compound, which has undergone phase I clinical trials, underscores the potential of the this compound scaffold in creating new therapies for musculoskeletal conditions. acs.org Further exploration of the SAR of related compounds has led to the identification of derivatives with potent anti-inflammatory and analgesic activity but without the centrally acting muscle relaxant effects, demonstrating the tunability of the pharmacological profile of this chemical class. acs.org

| Compound | Biological Activity |

| (E)-2-(4,6-difluoro-1-indanylidene)acetamide | Potent, centrally acting muscle relaxant with anti-inflammatory and analgesic activity |

| (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide | Potent anti-inflammatory and analgesic agent without centrally acting muscle relaxant activity |

Inhibition of Dual Specificity Phosphatase (DUSP)

Dual-specificity phosphatases (DUSPs) are a class of enzymes that play a critical role in regulating cellular signaling pathways, including the MAP kinase pathway, which is often dysregulated in cancer. The inhibition of DUSPs has emerged as a potential therapeutic strategy. Arylidene indanones, a class of compounds that includes derivatives of this compound, have been explored as inhibitors of DUSP. rsc.org This suggests that the this compound scaffold could be a valuable starting point for the design of novel and specific DUSP inhibitors for the treatment of cancer and other diseases.

MenE Inhibition as an Antibiotic Strategy

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. One such target is the enzyme MenE (o-succinylbenzoyl-CoA synthetase), which is involved in the biosynthesis of menaquinone (vitamin K2) in bacteria. The inhibition of MenE can disrupt this essential pathway, leading to bacterial cell death. While there is currently no specific research linking this compound to MenE inhibition, the broad biological activity of indanone derivatives suggests that this scaffold could be explored for the development of novel antibacterial agents targeting MenE or other essential bacterial enzymes.

Rational Drug Design and Optimization of this compound-Based Lead Compounds

The this compound scaffold serves as a valuable starting point for rational drug design and lead optimization. rsc.orgnih.govacs.orgnih.govnih.govacs.orgacs.orgnih.govnih.govbeilstein-journals.org The discovery of (E)-2-(4,6-difluoro-1-indanylidene)acetamide is a prime example of how the rigid structure of the indanone core can be utilized to develop potent and selective therapeutic agents. acs.org By systematically modifying the substituents on the indanone ring and the appended chemical moieties, researchers can fine-tune the pharmacological properties of the resulting compounds.

Structure-activity relationship (SAR) studies are crucial in this process. For instance, in the development of anti-inflammatory agents based on the 2-benzylidene-1-indanone scaffold, it was found that the nature and position of substituents on the benzylidene ring significantly influence the inhibitory activity against pro-inflammatory cytokines. nih.govnih.gov Similarly, modifications to the acetamide group in (E)-2-(4,6-difluoro-1-indanylidene)acetamide led to the discovery of analogues with a separated anti-inflammatory/analgesic profile from the muscle relaxant activity. acs.org This demonstrates the power of rational design in optimizing lead compounds to achieve desired therapeutic effects while minimizing potential side effects. The versatility of the this compound core continues to make it an attractive scaffold for the discovery and development of new drugs targeting a range of diseases.

Future Research Directions and Translational Perspectives for 5,6 Difluoro 1 Indanone

Expansion of Synthetic Methodologies for Novel Analog Generation

The generation of a diverse library of 5,6-difluoro-1-indanone analogs is crucial for exploring its full potential. Future research will likely focus on expanding the synthetic toolkit to functionalize both the aromatic and aliphatic portions of the molecule.

Key strategies include:

Late-Stage Functionalization: Developing methods to introduce various substituents onto the core scaffold after its initial synthesis. This can involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds at specific positions. Research has demonstrated the utility of Suzuki coupling for creating 5-substituted indanone derivatives from 5-bromo-1-indanone, a strategy that could be adapted for difluorinated analogs.

Tandem and Cascade Reactions: Designing one-pot reactions that build molecular complexity efficiently. For instance, a catalytic tandem Nazarov cyclization followed by an electrophilic fluorination has been used to create fluorine-containing 1-indanone (B140024) derivatives with high stereoselectivity. acs.orgacs.orgnih.gov This approach could be adapted to build upon the existing difluoro-scaffold, introducing additional fluorine atoms or other functional groups in a controlled manner.

Asymmetric Synthesis: Developing enantioselective methods to produce chiral analogs. Many biologically active molecules are chiral, and their activity often depends on a specific stereoisomer. Rhodium-catalyzed asymmetric intramolecular additions have been successful in creating chiral 3-aryl-1-indanones, a methodology that could be explored for this compound substrates.

Green Chemistry Approaches: Utilizing more environmentally benign reagents and conditions. This includes exploring mechanochemical Friedel–Crafts acylations, which can be performed without a solvent, or using greener solvents for reactions like the Nazarov cyclization. beilstein-journals.orgpreprints.org

| Methodology | Description | Potential Application to this compound | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. | Introduction of aryl or alkyl groups onto a pre-functionalized (e.g., brominated) indanone ring. | High functional group tolerance and robust C-C bond formation. |

| Nazarov Cyclization/Electrophilic Halogenation | A tandem reaction involving an electrocyclic ring closure followed by trapping with an electrophile. acs.orgrsc.org | Stereoselective introduction of additional fluorine or other halogen atoms at the 2-position. acs.org | Builds complexity and creates multiple stereocenters in a single step. rsc.org |

| Asymmetric Hydrogenation | Reduction of the C2-C3 double bond in a 2-alkylidene-1-indanone precursor using a chiral catalyst. | Creation of enantiomerically pure 2-substituted indanone analogs. | High enantioselectivity for producing specific stereoisomers. |

| Aldol Condensation | Base- or acid-catalyzed reaction of the enolate of the indanone with an aldehyde. | Synthesis of 2-arylidene-5,6-difluoro-1-indanone derivatives. | Versatile method for introducing a wide range of substituents at the 2-position. |

In-depth Mechanistic Understanding of Key Reactions

A deeper understanding of the mechanisms governing the synthesis and reactivity of this compound is essential for optimizing reaction conditions and predicting outcomes. The electron-withdrawing nature of the two fluorine atoms can significantly influence reaction pathways.

Future mechanistic studies should focus on:

The Friedel-Crafts Acylation: This is a fundamental reaction for constructing the indanone core. d-nb.info The mechanism involves the formation of an acylium ion that acts as an electrophile. sigmaaldrich.com The fluorine atoms on the aromatic ring are deactivating, which can make the intramolecular cyclization step more challenging compared to non-fluorinated analogs. Computational studies and in situ spectroscopic monitoring could elucidate the transition states and intermediates, helping to select optimal Lewis acids and reaction conditions to overcome this deactivation. beilstein-journals.orgorgsyn.org

Influence of Fluorine on Electrophilic Aromatic Substitution: The fluorine atoms affect the regioselectivity of further substitutions on the aromatic ring. While fluorine is an ortho-, para- director, its strong inductive effect deactivates the ring. Studies on nucleophilic aromatic substitution have shown that the position of fluorine relative to the reaction center has a profound impact, with a meta-fluorine being activating while a para-fluorine can be slightly deactivating. researchgate.net Understanding these electronic effects is critical for planning multi-step syntheses.

Nazarov Cyclization Stereochemistry: For reactions like the tandem Nazarov cyclization, the fluorine atoms on the phenyl ring could influence the stereochemical outcome of the cyclization and subsequent electrophilic trapping. acs.org Theoretical studies have shown that fluorine substituents can have a significant impact on the stereochemistry of pericyclic reactions like the Diels-Alder reaction by altering the stability of transition states. rsc.org Similar computational assessments could predict how the difluoro substitution pattern affects the diastereoselectivity of indanone formation.

Exploration of Emerging Applications in Diverse Functional Materials

The unique electronic properties conferred by the difluoro substitution make this compound a promising building block for advanced functional materials, particularly in organic electronics.

Promising areas for exploration include:

Organic Solar Cells (OSCs): Fluorination is a well-established strategy for improving the performance of materials in OSCs. researchgate.net It can lower the molecular energy levels (HOMO and LUMO), enhance intermolecular interactions, and influence the morphology of the active layer, all of which can lead to higher power conversion efficiencies. nih.gov The this compound core can be incorporated into novel non-fullerene acceptors (NFAs). For example, derivatives like 1,1-dicyanomethylene-3-indanone have been used as electron-accepting end-groups in NFAs. rsc.org Introducing the 5,6-difluoro moiety could further tune the electronic properties for optimal performance.

Electron Acceptors: A novel small molecule based on indacenodithiophene and 1,1-dicyanomethylene-3-indanone has been synthesized and used as an electron acceptor in fullerene-free organic solar cells. rsc.org Modifying this structure with the this compound unit is a logical next step to enhance electron affinity and device efficiency.

Volatilizable Solid Additives: Fluorinated indanone-based compounds could be designed as volatile solid additives for processing OSCs. Such additives can help optimize the active layer morphology during fabrication and are then removed by thermal annealing, which can improve both the efficiency and long-term stability of the devices. rsc.orgwhiterose.ac.uk

| Application Area | Role of this compound Scaffold | Anticipated Benefit of Fluorination |

|---|---|---|

| Organic Solar Cells (Non-Fullerene Acceptors) | Core component or end-capping group for acceptor molecules. | Lowers LUMO energy level for better electron acceptance; enhances intermolecular packing and charge transport. nih.gov |

| Organic Field-Effect Transistors (OFETs) | Building block for n-type semiconductor materials. | Increases electron affinity, promoting n-type (electron-transporting) behavior. |

| Volatilizable Solid Additives | Designed as a process additive for bulk heterojunction film formation. whiterose.ac.uk | Improves morphology control during processing and can be removed to enhance device stability. rsc.org |

Translational Potential in Preclinical and Clinical Drug Development

The indanone scaffold is a "privileged structure" in medicinal chemistry, most famously represented by donepezil, a drug used to treat Alzheimer's disease. nih.govresearchgate.net The introduction of fluorine can enhance metabolic stability, binding affinity, and blood-brain barrier penetration.

Future research should target:

Neurodegenerative Diseases: The indanone scaffold is known to interact with key enzymes implicated in neurodegeneration, such as monoamine oxidases (MAO) and acetylcholinesterase (AChE). nih.gov Fluorinated indanone derivatives have been synthesized and evaluated as potential PET imaging agents for MAO-B, a key target in Parkinson's and Alzheimer's diseases. nih.gov One study reported a fluorinated indanone with an outstanding affinity for MAO-B (Ki = 6 nM) that could readily cross the blood-brain barrier. nih.gov

Amyloid-Beta (Aβ) Plaque Imaging: Multi-fluorine labeled indanone derivatives have been designed as potential MRI probes for imaging Aβ plaques, a hallmark of Alzheimer's disease. nih.gov A synthesized derivative showed high affinity for Aβ plaques in human brain sections and an excellent ability to cross the blood-brain barrier, suggesting its potential for the early diagnosis of Alzheimer's. nih.govdoaj.org

Oncology: Certain indanone analogs have shown anticancer activity. The difluoro substitution pattern could be exploited to develop new analogs with improved potency or selectivity against cancer-related targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

AI and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com These computational tools can be powerfully applied to the this compound scaffold.

Key applications include:

Predictive Modeling: ML models can be trained on existing data to predict the properties of novel, virtual this compound analogs. This includes predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, binding affinity to specific biological targets, and even material properties like energy levels for OSC applications. nih.govmdpi.com This allows researchers to prioritize the synthesis of the most promising candidates.

Generative Chemistry: AI algorithms can design novel indanone structures de novo. technologynetworks.com By providing the model with a set of desired properties (e.g., high MAO-B affinity, good brain penetration, synthetic feasibility), generative models can propose new molecules based on the this compound core that have a high probability of success.

Retrosynthetic Analysis: AI tools can predict viable synthetic routes for complex target molecules. technologynetworks.com This can help chemists overcome synthetic challenges, such as those posed by the deactivating effects of the fluorine atoms, by suggesting novel reaction pathways or optimal conditions.

By integrating these AI/ML approaches, the exploration of the chemical space around this compound can be made more efficient and systematic, ultimately accelerating the discovery of new drugs and materials. mdpi.com

Q & A

Q. What are the established synthetic routes for 5,6-Difluoro-1-indanone, and how can reaction conditions affect yields?

The compound is synthesized via polyphosphoric acid (PPA)-mediated cyclization of propionic acid derivatives. Optimal conditions involve heating to 85°C for 3.5 hours with continuous stirring, yielding 90% as a beige solid. Prolonged heating (>4 hours) or higher temperatures (>85°C) lead to aldol dimer formation, necessitating purification via sublimation or ether extraction to isolate the pure product .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

Key properties include a molecular weight of 168.14 g/mol, a predicted boiling point of 475.1±45.0°C, and a density of 1.204±0.06 g/cm³. These parameters guide solvent selection (e.g., dichloromethane for extraction) and storage conditions (dry, inert atmosphere) to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity can be assessed via gas chromatography (GC) (>95% purity thresholds) or sublimation under reduced pressure .

Q. What safety protocols are recommended for handling this compound?

Use fume hoods for synthesis, nitrile gloves, and chemical goggles to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does this compound enhance the efficiency of organic solar cells (OSCs) as an electron-accepting terminal group?

When incorporated into fused-ring electron acceptors (FREAs), its electron-deficient fluorine atoms lower the LUMO energy, improving charge transfer. Devices using this moiety achieve power conversion efficiencies (PCEs) up to 14.1%, attributed to reduced voltage losses and optimized blend film morphology .

Q. What structural modifications to this compound derivatives impact OSC performance?

Substitution patterns in starting materials (e.g., methoxy group positions) induce a "butterfly effect," altering molecular packing and optoelectronic properties. For example, meta-substitution enhances π-π stacking, boosting charge mobility, while ortho-substitution disrupts crystallinity, reducing PCEs by up to 50% .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies arise from variations in reaction time, temperature, and PPA quality. Systematic optimization studies suggest maintaining strict temperature control (85±2°C) and monitoring reaction progress via thin-layer chromatography (TLC) to halt before dimerization .

Q. What role does this compound play in non-fused-ring electron acceptors (NFREAs)?

In NFREAs, it stabilizes charge-separated states by increasing electron affinity. For example, thieno[3,2-b]thiophene-based NFREAs with this terminal group exhibit molar extinction coefficients >1.5×10⁵ M⁻¹cm⁻¹, enabling broad-spectrum light absorption in ternary OSC blends .

Q. How do fluorination patterns (e.g., 5,6- vs. 4,6-difluoro) influence reactivity in cross-coupling reactions?

The 5,6-difluoro configuration enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks in Knoevenagel condensations. In contrast, 4,6-difluoro isomers show reduced reactivity due to steric hindrance, requiring harsher conditions (e.g., DBU catalysis at 120°C) .

Methodological Considerations

Q. What strategies improve reproducibility in OSC device fabrication using this compound-based acceptors?

Standardize solvent annealing (e.g., chloroform vapor for 30 minutes) and donor-acceptor ratios (e.g., 1:1.2 w/w PM6:acceptor). Use atomic force microscopy (AFM) to verify nanoscale phase separation and grazing-incidence X-ray diffraction (GI-XRD) to assess molecular orientation .

Q. How can computational modeling guide the design of this compound derivatives?

Density functional theory (DFT) calculations predict frontier molecular orbital energies, while molecular dynamics simulations reveal packing motifs. For instance, simulations show that fluorine atoms induce a 10° tilt angle in FREA cores, enhancing charge transport .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing OSC efficiency variations across batches?

Apply analysis of variance (ANOVA) to PCE datasets (n≥20 devices per batch) to identify significant outliers. Pair with scanning electron microscopy (SEM) to correlate efficiency drops with morphological defects (e.g., aggregate formation >200 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |